1-(4-Chlorobenzyl)-3-(4-(thiazol-2-yloxy)benzyl)urea
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Description
1-(4-Chlorobenzyl)-3-(4-(thiazol-2-yloxy)benzyl)urea is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
(Thio)urea and Benzothiazole Derivatives : These derivatives exhibit a broad spectrum of biological activities, which could be leveraged in drug design and synthesis. For example, Frentizole, a UBT derivative, is used for treating rheumatoid arthritis and systemic lupus erythematosus. The UBTs Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides, indicating the compound's potential utility in developing therapeutic agents or agrochemical products (Rosales-Hernández et al., 2022).
Urease Inhibitors : Urease inhibitors have been studied for their potential in treating gastric and urinary tract infections by targeting the enzyme urease, which is involved in infections caused by Helicobacter pylori and Proteus species. This suggests potential applications in developing antibacterial agents (Kosikowska & Berlicki, 2011).
Environmental and Agricultural Applications
Urea as a Hydrogen Carrier : Urea has been explored as a source of hydrogen for fuel cell power, indicating the compound's potential in energy supply and sustainable hydrogen production technologies. This exploration underlines the broader applications of urea derivatives in energy and environmental sciences (Rollinson et al., 2011).
Nitrification and Urease Inhibitors in Agriculture : Research on urease and its inhibitors has significant implications in agriculture, focusing on improving nitrogen-use efficiency and reducing environmental pollution. The application of nitrification and urease inhibitors can manage soil nitrogen losses, indicating the relevance of such compounds in developing more sustainable agricultural practices (Kumar, 2015).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-15-5-1-13(2-6-15)11-21-17(23)22-12-14-3-7-16(8-4-14)24-18-20-9-10-25-18/h1-10H,11-12H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUCTFYNTVWFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(C=C2)Cl)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.